molecular formula C21H17ClN2 B14567097 7-Chloro-3,5-diphenyl-2,3-dihydro-1H-1,4-benzodiazepine CAS No. 61554-36-7

7-Chloro-3,5-diphenyl-2,3-dihydro-1H-1,4-benzodiazepine

Cat. No.: B14567097
CAS No.: 61554-36-7
M. Wt: 332.8 g/mol
InChI Key: ZGDXVYLKCPHKJM-UHFFFAOYSA-N
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Description

7-Chloro-3,5-diphenyl-2,3-dihydro-1H-1,4-benzodiazepine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of biological activities, particularly in the central nervous system. This compound is characterized by its unique structure, which includes a chloro group at the 7th position and phenyl groups at the 3rd and 5th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3,5-diphenyl-2,3-dihydro-1H-1,4-benzodiazepine typically involves the condensation of 2-amino-5-chlorobenzophenone with glycine ester hydrochloride. This reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol . The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability .

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzodiazepines.

Scientific Research Applications

7-Chloro-3,5-diphenyl-2,3-dihydro-1H-1,4-benzodiazepine has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects . The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels.

Comparison with Similar Compounds

Uniqueness: 7-Chloro-3,5-diphenyl-2,3-dihydro-1H-1,4-benzodiazepine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike diazepam, which has a methyl group at the 1st position, this compound has phenyl groups at the 3rd and 5th positions, potentially altering its binding affinity and efficacy .

Properties

CAS No.

61554-36-7

Molecular Formula

C21H17ClN2

Molecular Weight

332.8 g/mol

IUPAC Name

7-chloro-3,5-diphenyl-2,3-dihydro-1H-1,4-benzodiazepine

InChI

InChI=1S/C21H17ClN2/c22-17-11-12-19-18(13-17)21(16-9-5-2-6-10-16)24-20(14-23-19)15-7-3-1-4-8-15/h1-13,20,23H,14H2

InChI Key

ZGDXVYLKCPHKJM-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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